molecular formula C13H12O6 B14589529 6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate CAS No. 61195-38-8

6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate

Cat. No.: B14589529
CAS No.: 61195-38-8
M. Wt: 264.23 g/mol
InChI Key: WSFFSVNHKYFBJS-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6,8-dimethoxy-2H-1-benzopyran-2-one.

    Acetylation: The precursor undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine. This reaction introduces the acetate group at the 7th position of the benzopyran ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside: A glucoside derivative with similar structural features.

    7-Methoxycoumarin: A coumarin derivative with a methoxy group at the 7th position.

    Precocene II: A dimethoxy derivative with insecticidal properties.

Uniqueness

6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern and the presence of the acetate group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

61195-38-8

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

(6,8-dimethoxy-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C13H12O6/c1-7(14)18-12-9(16-2)6-8-4-5-10(15)19-11(8)13(12)17-3/h4-6H,1-3H3

InChI Key

WSFFSVNHKYFBJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1OC)OC

Origin of Product

United States

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